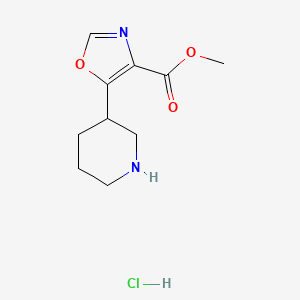

Methyl 5-piperidin-3-yl-1,3-oxazole-4-carboxylate;hydrochloride

Description

Methyl 5-piperidin-3-yl-1,3-oxazole-4-carboxylate hydrochloride is a heterocyclic compound featuring a 1,3-oxazole core substituted with a piperidin-3-yl group at position 5 and a methyl ester at position 2. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and agrochemical research. For instance, ethyl 5-(piperidin-4-yl)-1,3-oxazole-4-carboxylate hydrochloride () shares a similar scaffold but differs in ester group (ethyl vs. methyl) and piperidine substitution position, highlighting the importance of structural nuances in physicochemical and biological behavior .

Properties

IUPAC Name |

methyl 5-piperidin-3-yl-1,3-oxazole-4-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3.ClH/c1-14-10(13)8-9(15-6-12-8)7-3-2-4-11-5-7;/h6-7,11H,2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDGKCHUZQLSGNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(OC=N1)C2CCCNC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-piperidin-3-yl-1,3-oxazole-4-carboxylate;hydrochloride typically involves the reaction of piperidine with an oxazole derivative. One common method is the van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC), aliphatic halides, and various aldehydes in ionic liquids . The reaction conditions often involve refluxing the reactants in the presence of a base, such as sodium hydride, to facilitate the formation of the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-piperidin-3-yl-1,3-oxazole-4-carboxylate;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the oxazole ring into other heterocyclic structures.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or oxazole moiety is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can produce reduced heterocyclic compounds.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex organic molecules and heterocycles. Its unique structure allows for modifications that can lead to novel compounds with desired properties.

Biology

Research into the biological activities of Methyl 5-piperidin-3-yl-1,3-oxazole-4-carboxylate;hydrochloride has revealed several promising applications:

- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .

- Anticancer Properties : Preliminary research shows that it can induce cytotoxic effects in cancer cell lines. For instance, in studies involving MCF-7 (breast cancer) and A549 (lung cancer) cell lines, it demonstrated IC50 values of 15.3 µM and 29.1 µM respectively, suggesting its potential as an anticancer agent .

- Neuroprotective Effects : Emerging data suggests that this compound may reduce oxidative stress and inflammation in neuronal cells, indicating potential applications in treating neurodegenerative diseases .

Medicine

The compound is under investigation for its potential therapeutic applications in treating various diseases. Its ability to modulate specific enzymes or receptors may lead to significant pharmacological effects, warranting further exploration in clinical settings.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Anticancer Activity Study : A study published in MDPI reported significant anticancer efficacy against various cell lines with potent activity indicated by low IC50 values .

- Antimicrobial Efficacy : Research demonstrated bacteriostatic effects against S. aureus, suggesting its therapeutic potential against bacterial infections .

- Neuroprotective Research : Investigations into neuroprotective effects revealed that it could lower levels of reactive oxygen species (ROS) in neuronal models, indicating a mechanism for protecting against oxidative damage .

Mechanism of Action

The mechanism of action of Methyl 5-piperidin-3-yl-1,3-oxazole-4-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit pyruvate dehydrogenase, thereby regulating metabolite flux through the tricarboxylic acid cycle .

Comparison with Similar Compounds

Ethyl 5-(Piperidin-4-yl)-1,3-oxazole-4-carboxylate Hydrochloride

- Molecular Formula : C₁₁H₁₇N₂O₃·HCl

- Key Differences: Ester Group: Ethyl ester (vs. Piperidine Position: Piperidin-4-yl (vs. piperidin-3-yl) substitution could influence conformational flexibility and receptor binding.

Methyl 2-(3-Piperidinyl)-1,3-oxazole-4-carboxylate Hydrochloride (CAS 2203070-56-6)

4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidine Hydrochloride

- Molecular Formula : C₁₂H₁₈N₃O₂·HCl

- Key Differences :

Physicochemical Properties and Spectroscopic Data

Table 1: Comparative Data for Selected Oxazole and Oxadiazole Derivatives

Research Findings and Implications

- Biological Activity : Piperidine-containing compounds (e.g., ) show promise in modulating protein-protein interactions. The target compound’s piperidin-3-yl group could engage in hydrogen bonding with biological targets, while the oxazole core contributes to π-π stacking interactions.

- Agrochemical Potential: Similar derivatives () are used in crop protection agents, suggesting the target compound’s applicability in developing environmentally compatible pesticides.

Biological Activity

Methyl 5-piperidin-3-yl-1,3-oxazole-4-carboxylate;hydrochloride is a chemical compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and comparison with related compounds.

Chemical Structure and Properties

The compound has the molecular formula and is characterized by a piperidine ring and an oxazole ring. The hydrochloride form enhances its solubility in water, making it suitable for various biological applications .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes such as pyruvate dehydrogenase, affecting metabolic pathways like the tricarboxylic acid cycle.

- Receptor Modulation : The compound could interact with various receptors, leading to changes in cellular signaling pathways.

- Apoptosis Induction : Preliminary studies suggest that it may trigger apoptosis in cancer cells through pathways involving caspase activation .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Studies have shown that this compound has potential antimicrobial effects against various pathogens.

- Anticancer Activity : In vitro studies have demonstrated cytotoxic effects on several cancer cell lines, including:

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Pathogen | Observed Effect | Reference |

|---|---|---|---|

| Antimicrobial | Various bacteria | Growth inhibition | |

| Anticancer | MCF-7 | Apoptosis induction | |

| Anticancer | U-937 | Cytotoxicity |

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other oxazole derivatives and piperidine-containing compounds. A comparative analysis reveals:

Table 2: Comparison with Related Compounds

Future Directions in Research

The ongoing research aims to further elucidate the mechanisms underlying the biological activities of this compound. Future studies should focus on:

- In Vivo Studies : Evaluating the efficacy and safety profile in animal models.

- Structure–Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.

- Clinical Trials : Assessing therapeutic potential in human subjects for various diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 5-piperidin-3-yl-1,3-oxazole-4-carboxylate hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via a multi-step process involving cyclization and functionalization. For example, oxazole ring formation may involve condensation of hydroxylamine derivatives with carbonyl precursors under basic conditions, followed by chlorination (e.g., using phosphorus pentachloride) . Piperidine ring introduction can be achieved through nucleophilic substitution or reductive amination. Optimization includes monitoring reaction progress via HPLC or TLC, adjusting pH for intermediate stabilization, and employing inert atmospheres to prevent oxidation .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal structure using SHELXL for refinement, ensuring data collection at low temperature (e.g., 100 K) to minimize thermal motion artifacts .

- NMR Spectroscopy : Assign peaks using - and -NMR, focusing on oxazole protons (δ 8.0–8.5 ppm) and piperidine methylene signals (δ 2.5–3.5 ppm) .

- Mass Spectrometry : Confirm molecular ion ([M+H]) via ESI-MS, targeting m/z ≈ 271.3 (free base) and 307.7 (hydrochloride) .

- Purity Analysis : Use HPLC with a C18 column (UV detection at 254 nm) and ≥95% purity threshold .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

- Methodological Answer :

- Solubility : Test in polar solvents (e.g., DMSO, methanol) and aqueous buffers (pH 1–12). Piperidine derivatives typically show higher solubility in acidic media due to protonation of the amine .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Protect from light and moisture; store at -20°C for long-term stability .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives targeting specific enzyme inhibition?

- Methodological Answer :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target enzymes (e.g., kinases). Focus on hydrogen bonding between the oxazole carbonyl and catalytic residues.

- QSAR Analysis : Corrogate substituent effects (e.g., piperidine methylation) on bioactivity using MLR or PLS regression .

Q. What strategies address contradictions in crystallographic data for polymorphic forms of this compound?

- Methodological Answer :

- Polymorph Screening : Recrystallize from solvents of varying polarity (e.g., ethanol vs. ethyl acetate) and analyze via PXRD.

- Thermal Analysis : Use DSC to identify melting points and phase transitions. Conflicting data may arise from tautomerism (e.g., enol-oxo forms), requiring -NMR to confirm dominant tautomers .

Q. How does the compound’s structure-activity relationship (SAR) influence its interaction with G-protein-coupled receptors (GPCRs)?

- Methodological Answer :

- Functional Assays : Measure cAMP accumulation or calcium flux in HEK293 cells expressing target GPCRs (e.g., cannabinoid or serotonin receptors).

- Mutagenesis Studies : Identify critical binding residues by substituting piperidine or oxazole moieties and assessing affinity shifts via radioligand displacement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.